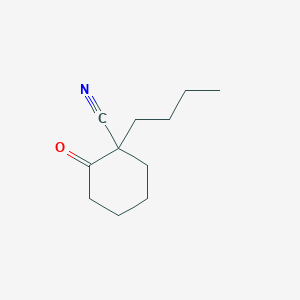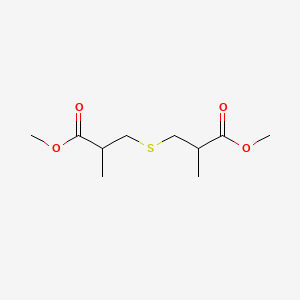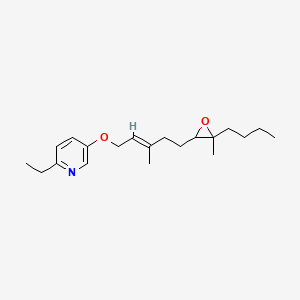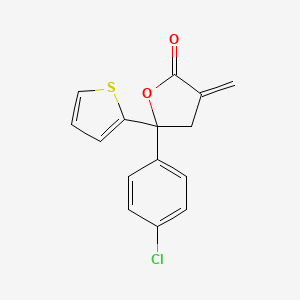
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxolanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted ketone and a thiophene derivative.
Introduction of the methylidene group: This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxolanone ring, followed by the addition of a methylidene source, such as methylene iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Fluorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.
5-(4-Methylphenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
71741-99-6 |
|---|---|
Formule moléculaire |
C15H11ClO2S |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-methylidene-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H11ClO2S/c1-10-9-15(18-14(10)17,13-3-2-8-19-13)11-4-6-12(16)7-5-11/h2-8H,1,9H2 |
Clé InChI |
CWDOFBRLWZDICW-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
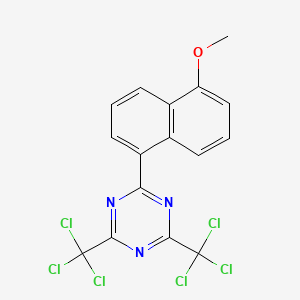
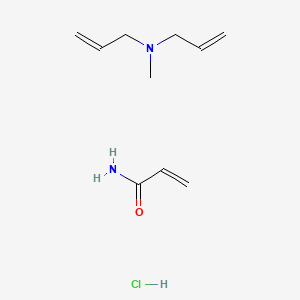
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
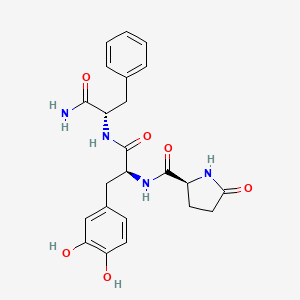
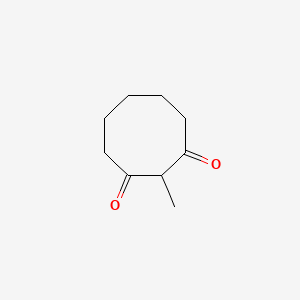
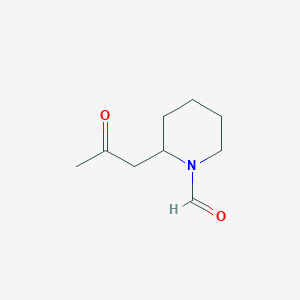
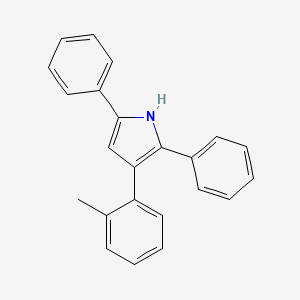
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
